[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Overview
Description
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the 4-chlorophenyl ethylamine and 6-chloropyridine-3-carboxylic acid. These intermediates are then coupled through a carbamoylation reaction to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar aromatic structure.
4-Iodobenzoic acid: A compound with a similar carboxylate group.
Uniqueness
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-13-4-1-11(2-5-13)7-8-19-15(21)10-23-16(22)12-3-6-14(18)20-9-12/h1-6,9H,7-8,10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEYGELPWCKVJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324260 | |
Record name | [2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85269066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
474355-49-2 | |
Record name | [2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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